5,7-dimethyl-3-(trifluoromethyl)quinoline
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Overview
Description
5,7-dimethyl-3-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and provides unique properties .
Preparation Methods
The synthesis of 5,7-dimethyl-3-(trifluoromethyl)quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For example, the reaction of 5,7-dimethylquinoline with trifluoromethylating agents can yield the desired compound. Industrial production methods may involve the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the trifluoromethyl group into the quinoline ring .
Chemical Reactions Analysis
5,7-dimethyl-3-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms, often using nucleophiles like amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions using boron reagents and palladium catalysts
Scientific Research Applications
5,7-dimethyl-3-(trifluoromethyl)quinoline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits antibacterial, antineoplastic, and antiviral activities, making it a valuable candidate for drug development.
Industry: The compound is used in the production of liquid crystals, dyes, and other materials.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-3-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .
Comparison with Similar Compounds
5,7-dimethyl-3-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
7-fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine and for treating rheumatic arthritis and psoriasis
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.
Properties
CAS No. |
2751620-87-6 |
---|---|
Molecular Formula |
C12H10F3N |
Molecular Weight |
225.2 |
Purity |
95 |
Origin of Product |
United States |
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